molecular formula C16H17N3O4S B3288967 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid CAS No. 854035-92-0

4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid

Cat. No. B3288967
CAS RN: 854035-92-0
M. Wt: 347.4 g/mol
InChI Key: VMBCOSBUPKWBJQ-UHFFFAOYSA-N
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Description

The compound “4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a thiazole ring, both of which contribute to its chemical properties . The exact three-dimensional structure is not provided in the available resources.

Scientific Research Applications

Antibacterial Agents

The pyrrolidine ring, with its unique stereochemistry, has been explored for its antibacterial properties. Researchers have synthesized derivatives of 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid and evaluated their efficacy against various bacterial strains. These compounds exhibit potential as novel antibacterial agents, particularly due to their ability to interact with essential bacterial enzymes or cell wall components .

Anti-Inflammatory Activity

The thiazole moiety in this compound contributes to its anti-inflammatory properties. Studies have investigated its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and modulation of immune responses. Researchers are keen on optimizing the structure to enhance anti-inflammatory activity .

Cancer Research

Pyrrolidine-based compounds have attracted attention in cancer research. The unique three-dimensional shape of the pyrrolidine ring allows for specific interactions with biological targets. Researchers have explored derivatives of this compound as potential antitumor agents. These compounds may interfere with cancer cell growth, angiogenesis, or metastasis .

Enzyme Inhibition

The benzoic acid portion of the compound can be modified to create enzyme inhibitors. Researchers have synthesized analogs and evaluated their inhibitory effects on specific enzymes, such as kinases or proteases. These inhibitors may find applications in drug discovery and personalized medicine .

Neurological Disorders

The pyrrolidine scaffold has been explored for its potential in treating neurological disorders. Researchers have investigated derivatives of this compound as ligands for neurotransmitter receptors or modulators of neuronal pathways. These compounds may offer therapeutic benefits for conditions like Alzheimer’s disease or epilepsy .

Materials Science

Beyond biological applications, the compound’s unique structure makes it interesting for materials science. Researchers have functionalized the pyrrolidine ring to create polymers, nanoparticles, or thin films. These materials may find use in drug delivery, sensors, or catalysis .

properties

IUPAC Name

4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-13(17-11-5-3-10(4-6-11)15(22)23)9-12-14(21)18-16(24-12)19-7-1-2-8-19/h3-6,12H,1-2,7-9H2,(H,17,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBCOSBUPKWBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
Reactant of Route 6
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid

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